molecular formula C16H21F3N2O2 B2649271 4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one CAS No. 2380141-51-3

4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one

Cat. No. B2649271
CAS RN: 2380141-51-3
M. Wt: 330.351
InChI Key: AOCUCBKGPOPTAZ-UHFFFAOYSA-N
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Description

The compound “4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray structural analysis. For example, the structure of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was found to exist as a racemate with inter- and intramolecular O-H·O bonds .


Chemical Reactions Analysis

The reactions of similar compounds with hydroxylamine and hydrazine have been investigated. For example, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was found to undergo cyclocondensation with these reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione is reported to be a beige crystal or crystalline powder with a molecular weight of 266.22 .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, and reactivity. Additionally, studies could be conducted to explore its potential applications in various fields such as medicine or materials science .

properties

IUPAC Name

4,4,4-trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-12-4-2-6-14(20-12)23-11-13-5-3-9-21(10-13)15(22)7-8-16(17,18)19/h2,4,6,13H,3,5,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCUCBKGPOPTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one

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